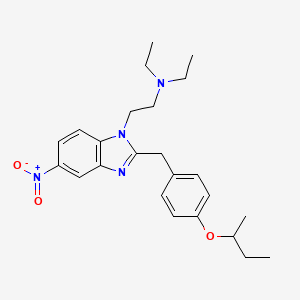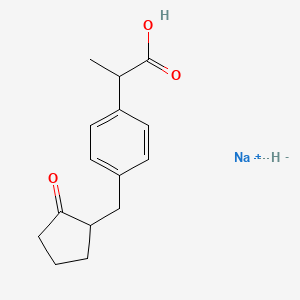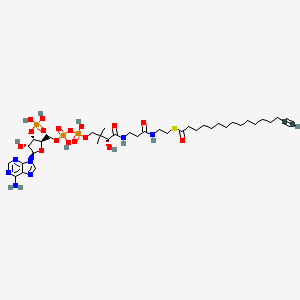
Palmitoyl Alkyne-Coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl Alkyne-Coenzyme A is a thioester of omega-alkynylated palmitic acid and coenzyme A. This compound is notable for its use in labeling palmitoylated proteins via click chemistry, which involves the use of various probes such as biotin-azide or 3-azido-7-hydroxycoumarin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl Alkyne-Coenzyme A is synthesized by combining omega-alkynylated palmitic acid with coenzyme A. The reaction typically involves the use of solvents like methanol and water, where the compound is soluble .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The compound is stored at -20°C to maintain its stability .
Types of Reactions:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.
Substitution: The compound is primarily used in click chemistry, a type of substitution reaction where the terminal alkyne group reacts with azide-containing probes
Common Reagents and Conditions:
Biotin-azide: Used in click chemistry to label proteins.
3-azido-7-hydroxycoumarin: Another probe used in click chemistry
Major Products Formed: The major products formed from these reactions are labeled proteins, which can be used for various biochemical analyses .
Scientific Research Applications
Palmitoyl Alkyne-Coenzyme A is widely used in scientific research for labeling palmitoylated proteins. This application is crucial in studying protein lipidation, which plays a significant role in various biological processes, including cell signaling and membrane dynamics . The compound is also used in the development of pharmaceuticals and in the study of lipid biochemistry .
Mechanism of Action
The mechanism of action of Palmitoyl Alkyne-Coenzyme A involves its incorporation into proteins through palmitoylation. The omega-alkynylated palmitic acid moiety allows for the attachment of the compound to proteins, which can then be labeled using click chemistry. This labeling helps in the identification and study of palmitoylated proteins .
Comparison with Similar Compounds
Palmitoyl Coenzyme A: A similar compound without the alkyne group, used in various biochemical pathways.
Hexadecanoyl Coenzyme A: Another similar compound used in lipid metabolism.
Uniqueness: Palmitoyl Alkyne-Coenzyme A is unique due to its terminal alkyne group, which allows for click chemistry reactions. This feature makes it particularly useful for labeling and studying palmitoylated proteins .
Properties
Molecular Formula |
C37H62N7O17P3S |
|---|---|
Molecular Weight |
1001.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-15-ynethioate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h1,24-26,30-32,36,47-48H,5-23H2,2-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
GZHUDOCZNCSRDF-BBECNAHFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



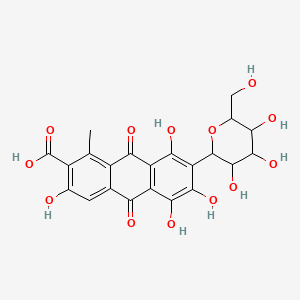
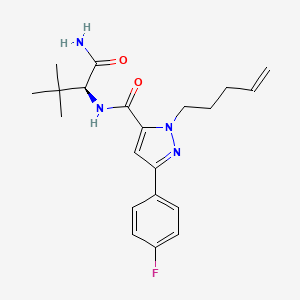

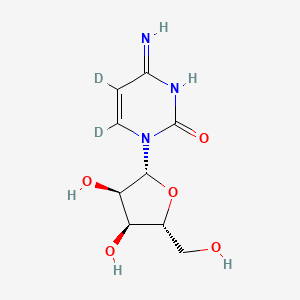
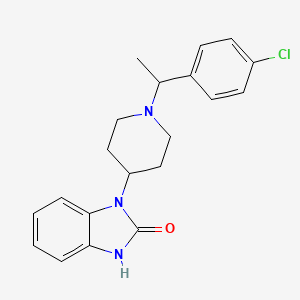
![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)
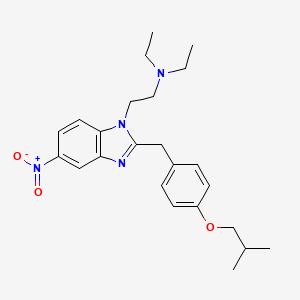

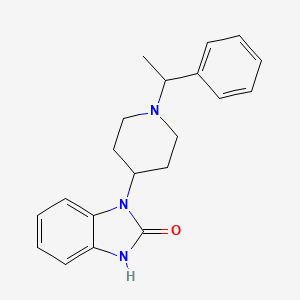
![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)
